Enzymatic Potency: Erk2 IN-1 Exhibits Single-Digit nM IC50 for ERK2, Differentiating from Allosteric and First-Generation Inhibitors
Erk2 IN-1 demonstrates a potent, single-digit nanomolar inhibitory activity against ERK2, with a reported enzymatic IC50 of 7 nM . While this is less potent than the sub-nanomolar IC50 reported for the clinical-stage inhibitor ulixertinib (<0.3 nM) , it is significantly more potent than ERK2 allosteric inhibitors, such as ERK2 allosteric-IN-1 (IC50 = 11 µM) [1]. This potency profile positions Erk2 IN-1 as a highly active ATP-competitive tool compound, suitable for assays requiring robust target engagement without the extended target residence times or clinical pharmacology of development candidates .
| Evidence Dimension | Biochemical ERK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Ulixertinib (BVD-523) IC50 <0.3 nM ; ERK2 allosteric-IN-1 IC50 11 µM [1] |
| Quantified Difference | Erk2 IN-1 is ~23-fold less potent than ulixertinib but >1,500-fold more potent than ERK2 allosteric-IN-1 |
| Conditions | In vitro enzymatic assay (conditions not fully detailed in vendor sources) |
Why This Matters
This level of potency ensures complete target inhibition in enzymatic and cellular assays without the confounding factor of ultra-high affinity binding kinetics found in clinical candidates.
- [1] TargetMol. ERK2 allosteric-IN-1 Product Datasheet. View Source
